2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a thiazole ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the formation of the thiazole ring followed by the attachment of the indole moiety. The process begins with the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-(1H-indol-3-yl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups to the indole or thiazole rings.
Scientific Research Applications
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide shares structural similarities with other thiazole and indole derivatives, such as:
- 2-(2,6-dichlorophenyl)-1,3-thiazole
- N-(2-(1H-indol-3-yl)ethyl)acetamide
Uniqueness
The uniqueness of this compound lies in its combined thiazole and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17Cl2N3OS |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H17Cl2N3OS/c22-16-5-3-6-17(23)20(16)21-26-14(12-28-21)10-19(27)24-9-8-13-11-25-18-7-2-1-4-15(13)18/h1-7,11-12,25H,8-10H2,(H,24,27) |
InChI Key |
LHUCEYGXKXFRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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